2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic aromatic structure, and is substituted with phenyl groups and a thioacetamide moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: : This can be achieved by reacting a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic conditions.
Introduction of the Thioacetamide Moiety: : The thioacetamide group is introduced through a nucleophilic substitution reaction, where the thioacetamide reacts with the pyrazolo[3,4-d]pyrimidin-4-one core.
Phenyl Substitution:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to form a pyrazolo[3,4-d]pyrimidin-4-ol derivative.
Substitution: : The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic aromatic substitution reactions typically require strong electrophiles like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of pyrazolo[3,4-d]pyrimidin-4-ol derivatives.
Substitution: : Introduction of various substituents on the phenyl rings.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: : It has been studied for its antioxidant properties and potential biological activities.
Medicine: : It has shown promise as an anticancer agent, exhibiting inhibitory activity against various tumor cell lines.
Industry: : Its unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidin-4-one core and the thioacetamide group. Similar compounds include other pyrazolo[3,4-d]pyrimidin-4-ones and thioacetamide derivatives, but the presence of phenyl groups and the specific substitution pattern sets it apart.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ones
Thioacetamide derivatives
Other phenyl-substituted heterocycles
Properties
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-16(21-13-7-3-1-4-8-13)12-27-19-22-17-15(18(26)23-19)11-20-24(17)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPJVGKJKSHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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